6-Azaspiro[3.5]nonan-5-one
Overview
Description
6-Azaspiro[3.5]nonan-5-one is a heterocyclic organic compound characterized by a spiro-fused azocane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.5]nonan-5-one typically involves the use of the Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc. This reagent reacts with N′-(arylmethylidene)benzohydrazides, resulting in the formation of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides through intramolecular cyclization . The reaction conditions often include refluxing in a mixture of benzene-diethyl ether-HMPA (5:5:1) for 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.5]nonan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Oxone® in formic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Azaspiro[3.5]nonan-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Explored for its analgesic activity and potential therapeutic applications.
Industry: Utilized in material science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.5]nonan-5-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound’s spiro-fused structure allows it to bind efficiently to enzyme active sites, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in cancer cell lines . This binding facilitates the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a similar structure but different ring size.
2-Oxa-7-azaspiro[3.5]nonane: A closely related compound with an additional oxygen atom in the ring.
Uniqueness
6-Azaspiro[35]nonan-5-one is unique due to its specific spiro-fused azocane ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-azaspiro[3.5]nonan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-8(3-1-4-8)5-2-6-9-7/h1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQJFZXSHUKANE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCCNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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